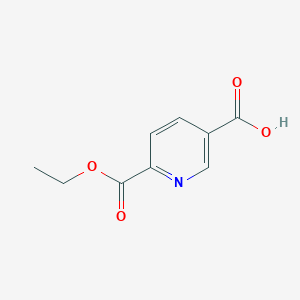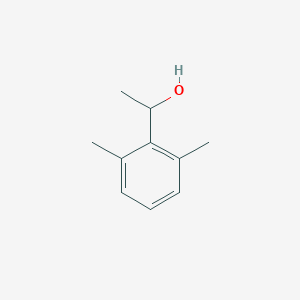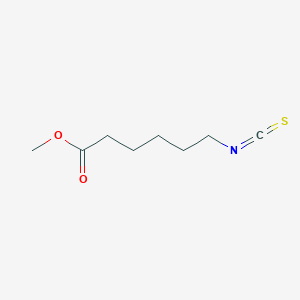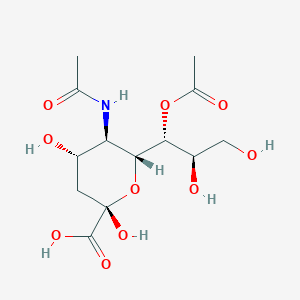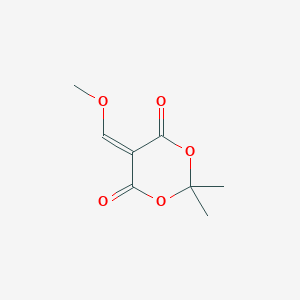
5-(甲氧基亚甲基)-2,2-二甲基-1,3-二氧杂环-4,6-二酮
描述
5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, also referred to as 5-Methyl-2,2-dimethyl-1,3-dioxane-4,6-dione, is a dioxane-based compound that has recently been found to have a variety of applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and preliminary research suggests that it could have potential as a therapeutic agent.
科学研究应用
Polymer Flooding in Heavy Oil Recovery
This compound can be utilized in the synthesis of polymers for enhanced oil recovery (EOR) techniques. In heavy oil fields, polymer flooding is a method that involves injecting water-soluble polymers to increase the viscosity of the displacing water, improving the sweep efficiency of the oil recovery process . This application is particularly valuable in reservoirs where thermal methods are not feasible.
Advanced Material Synthesis
The dione structure of this compound suggests its potential use in the synthesis of advanced materials, such as graphene-based materials . These materials have remarkable electrical, mechanical, optical, and thermal properties, making them suitable for a wide range of applications, including electronics, sensors, and energy storage devices .
Pharmaceutical Research
In the pharmaceutical field, derivatives of dioxane-dione compounds have been explored for their therapeutic properties. While not directly related to 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, similar structures have been studied for their activity on serotonin receptors, which could lead to potential applications in treating neurological disorders .
属性
IUPAC Name |
5-(methoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5/c1-8(2)12-6(9)5(4-11-3)7(10)13-8/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLSQHLXPRYYRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=COC)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165952 | |
| Record name | 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
CAS RN |
15568-85-1 | |
| Record name | 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015568851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in the synthesis of Cabozantinib (S)-malate?
A: 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione acts as an electrophile in the initial substitution reaction with 3,4-dimethoxyaniline. This reaction is the first step in a multi-step synthesis of Cabozantinib (S)-malate. [] The resulting product from this initial step then undergoes further modifications, including cyclization, chlorination, and nucleophilic substitution, ultimately leading to the formation of Cabozantinib (S)-malate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



